molecular formula C8H15NO2.ClH<br>C8H16ClNO2 B15176718 N,N-Diethyl-3-oxobutyramide hydrochloride CAS No. 85153-53-3

N,N-Diethyl-3-oxobutyramide hydrochloride

Cat. No.: B15176718
CAS No.: 85153-53-3
M. Wt: 193.67 g/mol
InChI Key: CJCNCCAZYAUMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-3-oxobutyramide hydrochloride is a chemical compound with the molecular formula C₈H₁₅NO₂·HCl (base structure: C₈H₁₅NO₂). Its non-salt form, N,N-diethyl-3-oxobutyramide, has a CAS registry number of 2235-46-3 and an EC number of 218-849-2 . The compound is characterized by a 3-oxobutyramide backbone substituted with two ethyl groups at the nitrogen atom. Key properties include:

  • Molecular weight: 157.21 g/mol (base form) .
  • IUPAC name: Butanamide, N,N-diethyl-3-oxo .
  • Synonyms: Diethylacetoacetamide, N,N-Diethylacetoacetamide .

The compound is registered under the EU’s REACH regulation, indicating its industrial relevance .

Properties

CAS No.

85153-53-3

Molecular Formula

C8H15NO2.ClH
C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

N,N-diethyl-3-oxobutanamide;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-4-9(5-2)8(11)6-7(3)10;/h4-6H2,1-3H3;1H

InChI Key

CJCNCCAZYAUMAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-3-oxobutyramide hydrochloride can be synthesized through the reaction of diethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium hydroxide. This reaction yields N,N-Diethylacetoacetamide, which can be further hydrolyzed to N,N-Diethyl-3-oxobutyramide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-oxobutyramide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-oxobutyramide hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .

Comparison with Similar Compounds

2-Chloro-N,N-diethyl-3-oxobutyramide

  • CAS : 15844-87-8 .
  • Molecular formula: C₈H₁₃ClNO₂.
  • Molecular weight : 191.65 g/mol.
  • Regulatory status : Listed in the EC Inventory and EINECS (239-950-8) .
  • Key differences : The addition of a chlorine atom at the 2-position increases molecular weight and lipophilicity compared to the parent compound. Safety data sheets highlight precautions for inhalation and handling .

2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide

  • CAS : 85237-90-7 .
  • Molecular formula: C₈H₁₂Cl₃NO₂.
  • Molecular weight : 260.55 g/mol.
  • LogP : 2.33 (indicative of moderate lipophilicity) .
  • Applications : Used in reverse-phase HPLC analysis, demonstrating its stability and suitability for chromatographic separation .
  • Key differences: Triple chlorine substitution significantly increases molecular weight and logP, enhancing its utility in analytical methods requiring non-polar interactions.

N-(4-Nitrophenyl)-3-oxobutyramide

  • CAS : 4835-39-6 .
  • Molecular formula : C₁₀H₁₀N₂O₄.
  • Molecular weight : 222.20 g/mol.
  • Key differences : The nitro group at the 4-position introduces strong electron-withdrawing effects, altering reactivity and solubility compared to alkyl-substituted analogs.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP Applications/Regulatory Status
N,N-Diethyl-3-oxobutyramide 2235-46-3 C₈H₁₅NO₂ 157.21 Diethyl (-N(CH₂CH₃)₂) - REACH-registered
2-Chloro-N,N-diethyl-3-oxobutyramide 15844-87-8 C₈H₁₃ClNO₂ 191.65 2-Chloro, diethyl - EC Inventory listed
2,2,4-Trichloro-N,N-diethyl-3-oxobutyramide 85237-90-7 C₈H₁₂Cl₃NO₂ 260.55 2,2,4-Trichloro, diethyl 2.33 HPLC analysis
N-(4-Nitrophenyl)-3-oxobutyramide 4835-39-6 C₁₀H₁₀N₂O₄ 222.20 4-Nitrophenyl (-C₆H₄NO₂) - Not specified

Key Research Findings

  • Substituent Effects: Chlorination increases molecular weight and lipophilicity, making chloro-derivatives suitable for HPLC applications .
  • Regulatory Status : The parent compound and its 2-chloro derivative are listed in major chemical inventories (EINECS, EC), ensuring compliance in industrial use .
  • Analytical Utility : The trichloro derivative’s logP (2.33) and stability under reverse-phase HPLC conditions highlight its role in method development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.